molecular formula C23H20O4 B12800577 6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- CAS No. 152490-69-2

6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis-

Cat. No.: B12800577
CAS No.: 152490-69-2
M. Wt: 360.4 g/mol
InChI Key: HJOWUMBTYPBLOG-NFBKMPQASA-N
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Description

The compound 6H-Benzofuro[3,2-c][1]benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- (CAS: 152490-69-2) is a pterocarpan derivative characterized by a fused benzofurobenzopyran core structure. Its IUPAC name reflects the cis configuration at the 6a and 11a positions, a methoxy (-OCH₃) group at position 3, and a phenylmethoxy (-OCH₂C₆H₅) substituent at position 9 . The molecular formula is deduced as C₂₃H₂₂O₄, with a molecular weight of 362.4 g/mol (calculated from substituents on the parent pterocarpan scaffold, C₁₅H₁₂O₂) . This compound belongs to the benzopyran class, which is renowned for its structural diversity and bioactivity in medicinal chemistry .

Properties

CAS No.

152490-69-2

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

(6aS,11aS)-3-methoxy-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene

InChI

InChI=1S/C23H20O4/c1-24-16-7-10-19-21(11-16)26-14-20-18-9-8-17(12-22(18)27-23(19)20)25-13-15-5-3-2-4-6-15/h2-12,20,23H,13-14H2,1H3/t20-,23-/m1/s1

InChI Key

HJOWUMBTYPBLOG-NFBKMPQASA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3[C@H](CO2)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5

Canonical SMILES

COC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, pressures, and pH levels to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzopyran derivatives exhibit varied pharmacological properties depending on substituent patterns and stereochemistry. Below is a structural and functional comparison of the target compound with key analogues:

Table 1: Structural and Functional Comparison of Benzopyran Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Bioactivity/Properties References
Target Compound (152490-69-2) 3-OCH₃, 9-OCH₂C₆H₅, cis-6a,11a C₂₃H₂₂O₄ 362.4 Not explicitly reported; inferred lipophilicity
(−)-Medicarpin (74560-05-7) 3-OH, 9-OCH₃, cis-6a,11a C₁₆H₁₄O₄ 270.3 Antifungal, phytoalexin activity
3,9-Dihydroxypterocarpan (61135-91-9) 3-OH, 9-OH, cis-6a,11a C₁₅H₁₂O₄ 256.3 Antioxidant, estrogenic activity
Sophorapterocarpan A (77369-92-7) 3-OH, 9-OH, 8-prenyl, cis-6a,11a C₂₀H₂₂O₄ 326.4 Anticancer, anti-inflammatory
Anti-fibrotic benzopyran (Streptomyces sp.) Unspecified substituents Not provided ~300 (estimated) Inhibits lung fibrosis at 30 µg/mL

Key Observations :

Substituent Impact: The target compound’s phenylmethoxy group distinguishes it from simpler derivatives like (−)-medicarpin (9-OCH₃) and 3,9-dihydroxypterocarpan (9-OH). Compounds with hydroxyl groups (e.g., 3,9-dihydroxypterocarpan) exhibit antioxidant properties, while methoxy groups (e.g., in the target) may reduce metabolic degradation .

Stereochemical Influence :

  • The cis configuration at 6a and 11a is conserved in pterocarpans and critical for binding to biological targets, such as estrogen receptors or microbial enzymes .

The phenylmethoxy group may confer unique interactions with cellular targets, such as kinases or transporters.

Natural vs. Synthetic Derivatives :

  • Natural derivatives (e.g., (−)-medicarpin) often have hydroxyl groups, whereas synthetic modifications (e.g., phenylmethoxy in the target) aim to optimize pharmacokinetics .

Biological Activity

6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- is a complex organic compound belonging to the benzofuro[3,2-c]benzopyran family. Its unique structural configuration features a fused benzofuran and benzopyran system with methoxy and phenylmethoxy substituents. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C20H18O3
  • Molecular Weight : 318.36 g/mol
  • Structural Features : The presence of methoxy and phenylmethoxy groups contributes to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that 6H-Benzofuro(3,2-c)(1)benzopyran exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as a natural antimicrobial agent. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. It has demonstrated the ability to induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
  • ROS Production : The compound enhances reactive oxygen species (ROS) production, which is associated with increased apoptosis in cancer cells.
  • Targeting Signaling Pathways : It has been observed to modulate critical signaling pathways such as PI3K/Akt and NF-κB, which are involved in cell survival and proliferation.

Study 1: Anticancer Efficacy

In vitro experiments using human breast cancer cell lines revealed that 6H-Benzofuro(3,2-c)(1)benzopyran significantly decreased cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 μM depending on the specific cell line tested. Flow cytometry analysis confirmed increased apoptosis in treated cells compared to controls.

Study 2: Antimicrobial Activity

A study assessing the antimicrobial effects against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) of 15 μg/mL and 20 μg/mL, respectively. These results suggest that it may serve as a promising candidate for developing new antimicrobial agents.

The biological activity of 6H-Benzofuro(3,2-c)(1)benzopyran is likely attributable to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing various signaling cascades that regulate cell survival and apoptosis.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
6H-Benzofuro(3,2-c)(1)benzopyranFused benzofuran and benzopyran with methoxy groupsAntimicrobial, anticancer
PsoralidinSimilar structure but different substituentsAnti-inflammatory, anticancer
FlavonoidsDiverse structures with hydroxyl groupsAntioxidant, anticancer

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